N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the amidation reaction. The process begins with the reaction of 4-bromo-3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects . Additionally, the presence of the bromo and fluorine substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide used in combination with trimethoprim.
Sulfanilamide: The parent compound of the sulfonamide class, known for its antibacterial properties.
Sulfadiazine: Another antibacterial sulfonamide used in the treatment of bacterial infections.
The unique combination of bromo and fluorine substituents in this compound distinguishes it from these similar compounds, potentially offering different biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H12BrFN2O2S |
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Molecular Weight |
371.23 g/mol |
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3 |
InChI Key |
KJVVLSUGWRKGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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